

Application Note: Optimized Synthesis and Purification of NVP-ACQ090

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Compound of Interest

Compound Name: Nvp acq090

CAS No.: 362612-47-3

Cat. No.: B1677047

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Introduction & Compound Profile

NVP-ACQ090 (CAS: 362612-47-3) is a decahydroisoquinoline-based small molecule developed by Novartis. It acts as a highly selective antagonist for the Somatostatin sst3 receptor ($pK_b = 7.88$). The compound has significant implications in metabolic research, particularly for enhancing glucose-dependent insulin secretion (GDIS) in Type 2 Diabetes Mellitus (T2DM) models.

Chemical Identity[1][2]

- IUPAC Name: 1-[[[(4S,4aS,8aR)-Decahydro-2-[(2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropyl]-4-isoquinolinyl]carbonyl]-4-(3,4-difluorophenyl)-piperazine
- Molecular Formula: C₃₀H₄₀F₂N₄O₂
- Molecular Weight: 526.66 g/mol
- Key Structural Motifs:
 - (4S,4aS,8aR)-Decahydroisoquinoline Core: A rigid, bicyclic scaffold providing stereochemical definition.
 - Chiral Pyridine Side Chain: A (2S)-2-methyl-3-(6-methoxypyridin-3-yl)propyl moiety responsible for receptor sub-pocket binding.

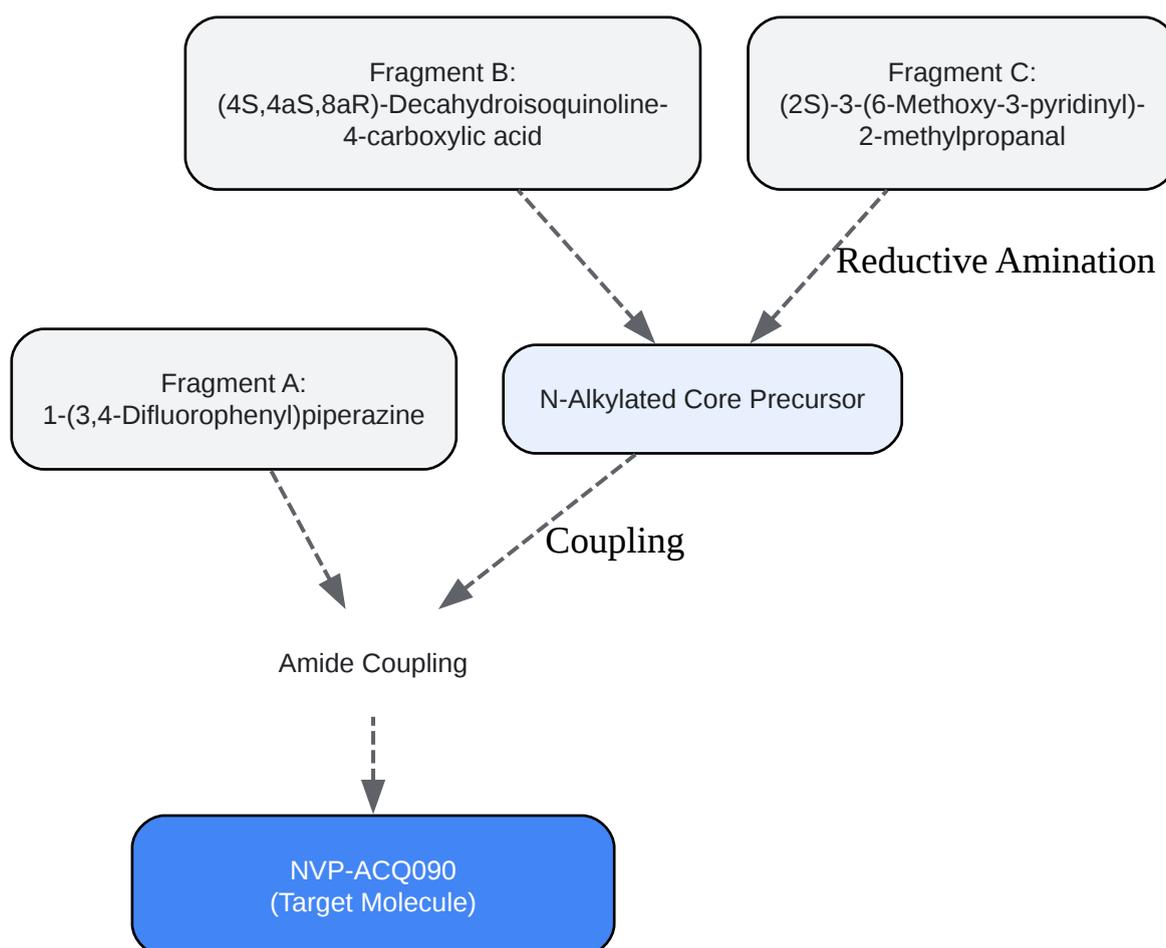
- Difluorophenyl Piperazine: A lipophilic tail enhancing potency and metabolic stability.

Retrosynthetic Analysis & Strategy

The synthesis of NVP-ACQ090 is best approached via a convergent strategy. The molecule is disconnected into three primary fragments. The critical challenge is establishing the (4S,4aS,8aR) stereochemistry of the core and the (2S) center of the side chain.

Strategic Disconnections

- Amide Bond Formation: Disconnection of the piperazine tail from the decahydroisoquinoline carbonyl.
- N-Alkylation/Reductive Amination: Disconnection of the pyridine side chain from the secondary amine of the decahydroisoquinoline core.



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Figure 1: Retrosynthetic breakdown of NVP-ACQ090 into three modular building blocks.

Detailed Synthesis Protocol

This protocol follows the optimized chemo-enzymatic route (Bänziger et al., *Tetrahedron: Asymmetry* 2003), which reduces the original 9-step linear sequence to a highly efficient convergent process.

Phase 1: Synthesis of the Chiral Side Chain (Fragment C)

The (2S)-methyl stereocenter is generated via enzymatic resolution, avoiding expensive chiral auxiliaries.

Reagents:

- Diethyl methylmalonate
- 5-Bromo-2-methoxypyridine
- Pig Liver Esterase (PLE) or Alcalase
- LiAlH₄ (Lithium Aluminum Hydride)

Protocol:

- Arylation: Perform a palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with diethyl methylmalonate (NaH, THF, reflux) to yield the aryl-malonate.
- Decarboxylation: Hydrolyze and decarboxylate (AcOH/HCl, heat) to form racemic 2-methyl-3-(6-methoxypyridin-3-yl)propionic acid.
- Enzymatic Resolution:
 - Esterify the racemic acid (EtOH, H₂SO₄).
 - Suspend the ester in phosphate buffer (pH 7.5).

- Add Alcalase (or PLE) and stir at 25°C. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid (or vice versa depending on enzyme specificity; check specific enzyme batch activity).
- Validation: Extract the unreacted ester (R-enantiomer) with heptane. Acidify the aqueous phase and extract the desired (S)-acid.
- Reduction & Oxidation:
 - Reduce the (S)-acid to the alcohol using LiAlH₄ in THF (0°C to RT).
 - Oxidize the alcohol to (2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropanal using Swern conditions (DMSO, Oxalyl chloride) or TEMPO/NaOCl. Note: Use immediately in Phase 3 to prevent racemization.

Phase 2: Synthesis of the Decahydroisoquinoline Core (Fragment B)

Stereoselective hydrogenation is key to establishing the (4S,4aS,8aR) configuration.

Protocol:

- Starting Material: Begin with commercially available isoquinoline-4-carboxylic acid.
- Hydrogenation: Perform catalytic hydrogenation using Rh/Al₂O₃ or PtO₂ in acetic acid at high pressure (50 bar, 60°C).
 - Critical Control: This step produces a mixture of diastereomers.^{[1][2]} The all-cis isomer is often favored, but the specific (4S,4aS,8aR) isomer must be isolated.
- Resolution/Crystallization:
 - Treat the crude amino acid mixture with (L)-Tartaric acid or Mandelic acid in ethanol.
 - Recrystallize to isolate the pure (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid salt.

- QC Check: Verify stereochemistry via NOESY NMR (look for cis-fused ring junction protons).

Phase 3: Convergent Assembly

Step A: Amide Coupling

- Dissolve (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid (Fragment B) in DMF.
- Add 1-(3,4-difluorophenyl)piperazine (Fragment A, 1.1 equiv).
- Add coupling agents: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv), followed by DIPEA (2.5 equiv).
- Stir at RT for 16 hours.
- Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate.

Step B: Reductive Amination (Final Coupling)

- Dissolve the amide intermediate from Step A in DCE (1,2-Dichloroethane).
- Add (2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropanal (Fragment C, 1.2 equiv).
- Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv) and catalytic acetic acid.
- Stir at RT for 4-6 hours under N₂.
- Quench: Add sat. NaHCO₃. Extract with DCM.
- Crude Isolation: Concentrate the organic layer to yield crude NVP-ACQ090.

Purification Strategy

Given the basic nature of the piperazine and isoquinoline nitrogens, purification is most efficient using pH-controlled methods.

Method A: Flash Chromatography (Discovery Scale)

- Stationary Phase: Silica Gel (amine-functionalized silica is preferred to reduce tailing).
- Mobile Phase: DCM / MeOH / NH₄OH (95:5:0.5 gradient to 90:10:1).
- Detection: UV at 254 nm.

Method B: Crystallization (Process Scale)

The "optimized" protocol highlights the ability to purify via salt formation, avoiding chromatography.

- Dissolve crude free base in Isopropanol (IPA) or Ethanol.
- Add 1.0 equivalent of Fumaric acid or Succinic acid dissolved in warm ethanol.
- Cool slowly to 0°C.
- Filter the white precipitate.
- Recrystallization: If purity is <98%, recrystallize from EtOH/Water (9:1).



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Figure 2: Non-chromatographic purification workflow suitable for scale-up.

Quality Control & Validation

Parameter	Specification	Method
Appearance	White to off-white powder	Visual Inspection
Purity	> 98.0%	HPLC (C18, ACN/H ₂ O + 0.1% TFA)
Chiral Purity	> 99% ee/de	Chiral HPLC (Chiralpak AD-H)
Identity	Consistent with structure	¹ H NMR (400 MHz, DMSO-d ₆)
Mass	[M+H] ⁺ = 527.3 ± 0.5	LC-MS (ESI+)
Residual Solvents	< ICH Limits	GC-Headspace

Key NMR Diagnostic Signals:

- Pyridine Ring: δ 8.05 (d, 1H), 7.60 (dd, 1H), 6.75 (d, 1H).
- Methoxy Group: Singlet at δ 3.82 ppm.
- Piperazine Protons: Multiplets around δ 3.0–3.6 ppm.
- Decahydroisoquinoline Core: Complex multiplets in the aliphatic region (δ 1.2–2.5 ppm).

Safety & Handling

- Hazard Class: NVP-ACQ090 is a potent pharmacological agent. Treat as Toxic/Irritant.
- PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powders in a fume hood or powder enclosure.
- Storage: Store solid at -20°C. Solutions in DMSO are stable at -20°C for up to 3 months.

References

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- Troxler, T., et al. (2010). Decahydroisoquinoline derivatives as novel non-peptidic, potent and subtype-selective somatostatin sst3 receptor antagonists. *Bioorganic & Medicinal Chemistry Letters*, 20(5), 1728–1734. [Link](#)
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